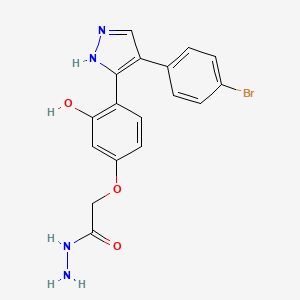

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 315.42 and is a powder at room temperature .

Molecular Structure Analysis

The InChI code for tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate is 1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate is a powder at room temperature .Scientific Research Applications

Occurrence and Control of Nitrogenous Disinfection By-products

Nitrogenous disinfection by-products (N-DBPs), like nitrosamines, cyanogen halides, and haloacetamides, pose significant health risks due to their high genotoxicity and cytotoxicity. The presence of N-DBPs in drinking water is likely to increase with water sources impacted by wastewater and algae. Shifts from chlorination to chloramination, aimed at reducing regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), can increase certain N-DBPs. This underscores the importance of understanding and controlling N-DBP formation in water treatment processes (Bond et al., 2011).

Degradation Processes of Nitisinone and Its By-products

The study on nitisinone, a compound somewhat similar in complexity to the query compound, shows its stability varies with pH, and degradation products were identified under different conditions. This research contributes to a better understanding of stability and degradation pathways, which is crucial for assessing the environmental and health impacts of chemical compounds (Barchańska et al., 2019).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid (TfOH) is used in various organic synthesis reactions, such as electrophilic aromatic substitution, carbon–carbon and carbon–heteroatom bond formation, and more. Its high protonating power and low nucleophilicity enable generating cationic species from organic molecules for new compound synthesis. This highlights the potential for the query compound to be used in advanced organic synthesis and modification reactions (Kazakova & Vasilyev, 2017).

Safety and Hazards

properties

IUPAC Name |

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O.C2HF3O2/c16-15(17,18)13(22)20-14(11-19)6-8-21(9-7-14)10-12-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-5H,6-10H2,(H,20,22);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNPKIBJMTWOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)NC(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)

![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)

![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)

![N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2654489.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)

![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)